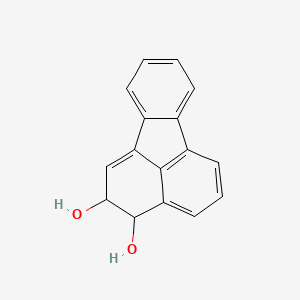

2,3-Dihydro-2,3-dihydroxyfluoranthene

Description

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) as Environmental Contaminants

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. mdpi.comfrontiersin.org They are formed primarily from the incomplete combustion of organic materials such as coal, oil, wood, and fossil fuels. researchgate.netnaturvardsverket.se As a result, PAHs are widespread and persistent environmental pollutants found in the air, soil, and water. mdpi.comfrontiersin.orgnih.gov

Due to their low water solubility and lipophilic nature, PAHs tend to adsorb strongly to particulate matter, leading to their accumulation in soil and sediments. frontiersin.org This persistence and potential for bioaccumulation in organisms make them a significant environmental concern. researchgate.net Many PAHs are known for their toxic, mutagenic, and carcinogenic properties. mdpi.comfrontiersin.orgnih.gov The United States Environmental Protection Agency (USEPA) has identified 16 specific PAHs as priority pollutants due to their toxicity and prevalence in the environment. frontiersin.org Human exposure can occur through inhalation of contaminated air, consumption of contaminated food and water, and skin contact. mdpi.com

Fluoranthene (B47539) as a Model Non-Alternant PAH: Environmental Prevalence and Degradation

Fluoranthene (C₁₆H₁₀) is a prominent PAH found ubiquitously in the environment, often at higher concentrations than other PAHs. naturvardsverket.semdpi.com It is a non-alternant PAH, meaning it contains rings with other than six carbon atoms, which influences its chemical and physical properties. wikipedia.org Major sources of fluoranthene include industrial processes, vehicle exhaust, and the burning of fossil fuels. naturvardsverket.se Due to its relative abundance and resistance to degradation, fluoranthene is often used as a model compound in studies of PAH environmental fate and effects. mdpi.com

In the environment, fluoranthene is subject to degradation by both abiotic processes, such as photodegradation, and biotic processes, primarily microbial metabolism. mdpi.com A variety of bacteria and fungi have demonstrated the ability to degrade fluoranthene, utilizing it as a source of carbon and energy. mdpi.comresearchgate.netscielo.br For instance, fungi like Trichoderma lixii and Talaromyces pinophilus have shown high efficiency in breaking down fluoranthene. mdpi.com Bacterial species, such as Mycobacterium, can also metabolize this compound, initiating a cascade of biochemical reactions that lead to its breakdown. nih.gov

Role of Dihydroxylated Metabolites as Key Intermediates in PAH Biotransformation Pathways

The biotransformation of PAHs in biological systems is a double-edged sword, capable of leading to either detoxification or metabolic activation to more toxic forms. Dihydroxylated metabolites, specifically dihydrodiols, are crucial intermediates in these pathways. nih.gov

In mammals, the metabolic process is often initiated by cytochrome P450 (CYP) enzymes, which introduce an epoxide group across a double bond of the PAH molecule. This epoxide is then hydrolyzed by the enzyme epoxide hydrolase to form a trans-dihydrodiol. acs.org These dihydrodiols are at a critical metabolic crossroads. They can be further processed by phase II enzymes, leading to the formation of water-soluble conjugates that can be readily excreted—a detoxification pathway.

Alternatively, these dihydrodiols can undergo a second round of oxidation by CYP enzymes to form highly reactive diol epoxides. frontiersin.org These diol epoxides are often the ultimate carcinogenic metabolites of PAHs, as they can form stable adducts with DNA, leading to mutations and potentially initiating cancer. nih.gov Another activation pathway involves the oxidation of trans-dihydrodiols by aldo-keto reductases (AKRs) to produce reactive and redox-active PAH o-quinones, which can also cause oxidative DNA damage. frontiersin.orgresearchgate.net

Research Focus on 2,3-Dihydro-2,3-dihydroxyfluoranthene: Bridging Environmental Chemistry and Mechanistic Biology

Research on this compound, a major metabolite of fluoranthene, exemplifies the crucial link between environmental science and molecular biology. In mammalian systems, this compound is specifically the trans-2,3-dihydrodiol of fluoranthene, a key product of the initial metabolic attack on the parent PAH. nih.gov

A significant area of investigation is the stereochemistry of its formation. Studies comparing the metabolism of fluoranthene in human liver microsomes with those from induced rats have revealed striking differences in stereoselectivity. nih.gov This highlights how metabolic pathways can vary between species, which has profound implications for using animal models to predict human cancer risk.

Furthermore, trans-2,3-dihydrodiol is the direct precursor to the highly reactive syn- and anti-2,3-dihydrodiol 1,10b-epoxides, which are believed to be the ultimate carcinogenic forms of fluoranthene. nih.gov In contrast, bacterial degradation pathways can produce the cis-2,3-dihydrodiol, leading to different downstream products and eventual mineralization of the compound. nih.gov

By focusing on this specific metabolite, scientists can unravel the detailed enzymatic mechanisms (mechanistic biology) that govern the transformation of an environmental pollutant (environmental chemistry). This knowledge is fundamental for assessing the genotoxicity of fluoranthene, understanding species-specific susceptibility, and developing more accurate risk assessments for human exposure to this ubiquitous contaminant. nih.gov

Research Findings on this compound

Detailed laboratory studies have provided significant insights into the formation and stereochemistry of this compound, particularly in mammalian systems.

Table 1: Stereoselective Formation of trans-2,3-Dihydroxy-2,3-dihydrofluoranthene by Liver Microsomes

This table summarizes the enantiomeric excess (e.e.) of the (2R,3R)-enantiomer of trans-2,3-dihydroxy-2,3-dihydrofluoranthene produced by liver microsomes from different species. The data highlights a significant difference in metabolic stereoselectivity.

| Microsomal Source | Enantiomeric Excess (e.e.) of (2R,3R)-enantiomer | Reference |

|---|---|---|

| Human Liver | 6-12% | nih.gov |

| Aroclor 1254-treated Rat Liver | 75-78% | nih.gov |

Structure

3D Structure

Properties

CAS No. |

83606-69-3 |

|---|---|

Molecular Formula |

C16H12O2 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

2,3-dihydrofluoranthene-2,3-diol |

InChI |

InChI=1S/C16H12O2/c17-14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18/h1-8,14,16-18H |

InChI Key |

WZPSABMMMAFNIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC(C(C4=CC=C3)O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation Pathways of 2,3 Dihydro 2,3 Dihydroxyfluoranthene

Microbial Biotransformation of Fluoranthene (B47539)

Microorganisms have evolved diverse enzymatic strategies to initiate the breakdown of the stable four-ring structure of fluoranthene. This typically involves the introduction of hydroxyl groups, which increases the water solubility of the compound and makes it susceptible to further enzymatic attack. The initial hydroxylation can occur at different positions on the fluoranthene molecule, with the C-2,3 position being a significant site of attack for several microbial species.

Bacterial Dioxygenase Systems and Initial Hydroxylation Mechanisms

In aerobic bacteria, the initial step in the degradation of aromatic hydrocarbons is catalyzed by multicomponent enzyme systems known as dioxygenases. nih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of cis-dihydrodiols.

A key enzyme family involved in this process is the ring-hydroxylating dioxygenases (RHDs). These enzymes are responsible for the stereospecific oxidation of PAHs. researchgate.net In the well-studied PAH-degrading bacterium Mycobacterium vanbaalenii PYR-1, the initial oxidation of fluoranthene is initiated by dioxygenation. The C-2,3 dioxygenation route, which is considered a major pathway, involves the ring-hydroxylating oxygenase NidA3B3. This enzyme catalyzes the oxidation of fluoranthene to fluoranthene cis-2,3-dihydrodiol. The inactivation of a similar RHO gene, nidA, in M. vanbaalenii PYR-1 was shown to have little impact on the degradation of fluoranthene, suggesting the presence of redundant genes for this particular transformation in this organism. nih.gov

The dioxygenation at the C-2,3 position of fluoranthene is a common strategy employed by various bacterial strains. Several Mycobacterium species isolated from creosote-contaminated soil, including strains CP1, CP2, CFt2, and CFt6, have been shown to utilize a pathway initiated by dioxygenation at the C-2 and C-3 positions. nih.gov This leads to ortho cleavage of the aromatic ring. nih.govnih.gov The pyrene-degrading Mycobacterium sp. strain AP1 also demonstrates this C-2,3 dioxygenation pathway as one of its three alternative routes for fluoranthene degradation. nih.gov

The neutrophilic bacterium Lysinbacillus sphaericus DL8, isolated from a dye disposal area, also produces 2,3-dihydroxyfluoranthene as a metabolite during the degradation of fluoranthene. adenuniv.comresearchgate.net This indicates that the initial enzymatic attack occurs at the C-2,3 position. researchgate.net

The following table summarizes the bacterial strains known to perform C-2,3 dioxygenation of fluoranthene.

| Bacterial Strain | Key Findings |

|---|---|

| Mycobacterium vanbaalenii PYR-1 | Utilizes the ring-hydroxylating oxygenase NidA3B3 to produce fluoranthene cis-2,3-dihydrodiol. |

| Mycobacterium sp. AP1 | Possesses a C-2,3 dioxygenation pathway as one of three routes for fluoranthene degradation. nih.gov |

| Mycobacterium sp. (CP1, CP2, CFt2, CFt6) | Oxidize fluoranthene via dioxygenation at the C-2 and C-3 positions. nih.gov |

| Lysinbacillus sphaericus DL8 | Produces 2,3-dihydroxyfluoranthene as a metabolite. adenuniv.comresearchgate.net |

Fungal Enzymatic Pathways for Fluoranthene Dihydroxylation (e.g., Cunninghamella elegans)

Fungi employ a different enzymatic system than bacteria for the initial oxidation of PAHs. The predominant pathway involves cytochrome P450 (CYP) monooxygenases in conjunction with epoxide hydrolases. asm.org This system catalyzes the formation of trans-dihydrodiols. asm.org The filamentous fungus Cunninghamella elegans is a well-studied organism known for its ability to metabolize a wide range of xenobiotics, including fluoranthene, in a manner often similar to mammalian systems. oup.com

In Cunninghamella elegans, the metabolism of fluoranthene leads to the formation of several metabolites, including fluoranthene trans-2,3-dihydrodiol. nih.gov This indicates that the fungal enzymatic machinery, specifically the cytochrome P450 monooxygenase system, attacks the C-2,3 double bond of fluoranthene to first form an arene oxide, which is then hydrated by an epoxide hydrolase to yield the trans-dihydrodiol. asm.org

Stereochemical Aspects of Enzymatic Dihydroxylation Reactions

The stereochemistry of the resulting dihydrodiol is a key distinguishing feature between bacterial and fungal metabolic pathways for fluoranthene.

Bacterial Dioxygenases: These enzymes catalyze a syn-dihydroxylation, resulting in the formation of cis-dihydrodiols. For example, the action of NidA3B3 in Mycobacterium vanbaalenii PYR-1 produces fluoranthene cis-2,3-dihydrodiol.

Fungal Cytochrome P450 Systems: This pathway results in an anti-dihydroxylation, leading to the formation of trans-dihydrodiols. asm.org Studies with Cunninghamella elegans have identified fluoranthene trans-2,3-dihydrodiol as a metabolite. nih.gov

Interestingly, a comparative study noted that the fluoranthene trans-2,3-dihydrodiol produced by C. elegans showed no optical activity, whereas the same metabolite produced by rat liver microsomes was optically active. nih.gov This suggests potential differences in the stereoselectivity of the fungal enzymes compared to their mammalian counterparts.

The table below contrasts the stereochemical outcomes of bacterial and fungal dihydroxylation of fluoranthene.

| Microbial Group | Enzymatic System | Stereochemical Product | Example Organism |

|---|---|---|---|

| Bacteria | Ring-Hydroxylating Dioxygenase | cis-dihydrodiol | Mycobacterium vanbaalenii PYR-1 |

| Fungi | Cytochrome P450 Monooxygenase / Epoxide Hydrolase | trans-dihydrodiol asm.orgnih.gov | Cunninghamella elegans nih.gov |

Mammalian Biotransformation Mechanisms Leading to 2,3-Dihydro-2,3-dihydroxyfluoranthene Formation

The conversion of fluoranthene to this compound in mammals is a two-step process initiated by oxidation and followed by hydration. This pathway is a common route for the metabolism of PAHs.

Microsomal Epoxide Hydrolase Mediated Hydroxylation from Fluoranthene Epoxides

The final step in the formation of this compound is the hydrolysis of its precursor, fluoranthene-2,3-oxide. This reaction is catalyzed by microsomal epoxide hydrolase (mEH), an enzyme ubiquitously present in the endoplasmic reticulum of various tissues, with high concentrations in the liver. nih.gov

Microsomal epoxide hydrolase facilitates the addition of a water molecule to the epoxide ring of fluoranthene-2,3-oxide, resulting in the formation of a trans-dihydrodiol. This enzymatic hydration is a critical detoxification step, as the epoxide precursors are often more reactive and potentially more toxic than the resulting diols. The stereoselectivity of mEH plays a significant role in the final configuration of the this compound molecule. nih.gov

Involvement of Cytochrome P450 Enzymes in Initial Oxidation (e.g., in rat liver preparations)

The initial and rate-limiting step in the biotransformation of fluoranthene is its oxidation to an epoxide intermediate, specifically fluoranthene-2,3-oxide. This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of monooxygenases. nih.gov These enzymes are primarily located in the endoplasmic reticulum of liver cells.

In rat liver preparations, particularly after induction with agents like Aroclor 1254, which is known to induce certain CYP isozymes, the metabolism of fluoranthene is significantly enhanced. nih.gov While the specific CYP isozymes responsible for the 2,3-epoxidation of fluoranthene in rats are not definitively identified in all studies, members of the CYP1A family are strongly implicated in the metabolism of PAHs. The induction of these enzymes by xenobiotics can lead to an increased rate of fluoranthene metabolism and, consequently, a higher production of this compound.

Characterization of in vitro Metabolic Reactions

In vitro studies using rat liver microsomes have been instrumental in elucidating the metabolic pathway of fluoranthene. These studies have confirmed that the trans-2,3-dihydrodiol is a major metabolite of fluoranthene. nih.gov The use of liver S9 fractions, which contain both microsomal and cytosolic enzymes, also supports the characterization of the complete metabolic profile. researchgate.netsemanticscholar.org

A notable characteristic of this biotransformation in rat liver microsomes is its stereoselectivity. Studies have shown a significant difference in the stereoselective formation of the trans-2,3-dihydrodiol between rat and human liver microsomes. In liver microsomes from rats pre-treated with Aroclor 1254, there is a pronounced preference for the formation of the (2R,3R)-enantiomer of this compound. nih.gov

Below is a data table summarizing the stereoselective formation of fluoranthene trans-2,3-dihydrodiol in rat liver microsomes.

| Biological System | Pre-treatment | Major Enantiomer of this compound | Enantiomeric Excess (%) |

| Rat Liver Microsomes | Aroclor 1254 | (2R,3R) | 75-78 |

This high degree of stereoselectivity in rat liver microsomes highlights the specific enzymatic environment and the precise interaction between the substrate and the active sites of the involved cytochrome P450 and microsomal epoxide hydrolase enzymes. nih.gov Further research has also identified subsequent metabolites, such as syn- and anti-2,3-dihydrodiol 1,10b-epoxides, which are formed from the further metabolism of this compound. nih.gov

Further Biotransformation and Degradation of 2,3 Dihydro 2,3 Dihydroxyfluoranthene

Microbial Degradation Pathways of the Dihydrodiol Intermediate

The microbial catabolism of 2,3-Dihydro-2,3-dihydroxyfluoranthene involves a series of enzymatic reactions that funnel the carbon skeleton of the polycyclic aromatic hydrocarbon (PAH) into central metabolism. This process is mediated by a diverse group of microorganisms capable of utilizing PAHs as a source of carbon and energy.

The biotransformation of this compound is initiated by the action of a dehydrogenase enzyme. This enzyme catalyzes the oxidation of the dihydrodiol to the corresponding catechol, 2,3-dihydroxyfluoranthene. This step is crucial as it rearomatizes the ring and prepares it for cleavage.

Following the formation of the catechol, the aromatic ring is subjected to cleavage by dioxygenase enzymes. These enzymes are broadly classified into two types based on the position of cleavage relative to the hydroxyl groups: intradiol and extradiol ring-cleaving dioxygenases. In the context of fluoranthene (B47539) degradation, extradiol cleavage, specifically via catechol 2,3-dioxygenase, has been identified as a key mechanism. nih.gov This enzyme cleaves the bond adjacent to the hydroxyl groups, resulting in the formation of a meta-cleavage product. This ring fission is a pivotal step that opens up the polycyclic structure, making it more accessible to subsequent enzymatic attacks.

Following the initial ring cleavage of the dihydroxylated fluoranthene intermediate, the degradation pathway converges on the formation of metabolites structurally related to fluorene (B118485). A significant intermediate identified in the degradation of fluoranthene by various fungi and bacteria is 9-fluorenone-1-carboxylic acid. mdpi.com This metabolite is a result of the oxidative cleavage of one of the benzene (B151609) rings of the fluoranthene molecule.

Further enzymatic action, specifically decarboxylation, can lead to the conversion of 9-fluorenone-1-carboxylic acid to 9-fluorenone. mdpi.com The identification of these fluorene-type compounds underscores a common strategy in the microbial degradation of four-ring PAHs, where the molecule is broken down into smaller, more manageable tricyclic and bicyclic structures.

| Metabolite | Precursor | Enzymatic Process | Significance |

|---|---|---|---|

| 9-fluorenone-1-carboxylic acid | Ring-cleavage product of 2,3-dihydroxyfluoranthene | Oxidation, Ring Cleavage | Key tricyclic intermediate. mdpi.com |

| 9-fluorenone | 9-fluorenone-1-carboxylic acid | Decarboxylation | Further breakdown product leading to central metabolism. mdpi.com |

The ultimate fate of the carbon from this compound in aerobic microbial degradation is its complete mineralization to CO2 and water, with the carbon skeletons entering central metabolic pathways such as the tricarboxylic acid (TCA) cycle. The degradation of the fluorene-type intermediates yields several key aromatic compounds that serve as entry points to these pathways.

Metabolites such as phthalate (B1215562) and benzene-1,2,3-tricarboxylic acid have been identified during the degradation of fluoranthene. mdpi.com These compounds are further catabolized to simpler intermediates. For instance, phthalate can be metabolized to protocatechuate, which is a common intermediate in the degradation of many aromatic compounds. nih.gov Protocatechuate and another key intermediate, catechol, are then subject to ring cleavage, leading to the formation of aliphatic compounds that can enter the β-ketoadipate pathway or other pathways that generate TCA cycle intermediates like succinate, acetyl-CoA, and pyruvate. mdpi.comresearchgate.net

A variety of microorganisms, including bacteria and fungi, have been shown to be capable of degrading fluoranthene and its intermediates. These organisms possess the necessary enzymatic machinery to carry out the complex series of reactions involved in the catabolic pathway.

Among bacteria, species of Pseudomonas, Mycobacterium, and Arthrobacter have been noted for their ability to metabolize fluoranthene and related PAHs. mdpi.comnih.govresearchgate.net For example, Pseudomonas aeruginosa has been shown to initiate fluoranthene degradation through dioxygenation at various positions. frontiersin.org Fungi, particularly white-rot fungi, are also effective degraders of PAHs due to their non-specific extracellular ligninolytic enzyme systems. Genera such as Trichoderma and Talaromyces have been shown to degrade fluoranthene, utilizing enzymes like laccase, lignin (B12514952) peroxidase, and manganese peroxidase. mdpi.comasknature.org

The key enzyme systems involved in the downstream degradation of this compound include:

Dehydrogenases: Responsible for the conversion of the dihydrodiol to a catechol.

Catechol 2,3-dioxygenase: An extradiol ring-cleavage dioxygenase that is crucial for opening the aromatic ring. nih.gov

Ligninolytic enzymes (in fungi): Laccase, lignin peroxidase (LiP), and manganese peroxidase (MnP) are involved in the initial oxidation of the aromatic rings. mdpi.com

| Microorganism | Key Enzymes | Metabolic Capabilities |

|---|---|---|

| Pseudomonas aeruginosa | Dioxygenases | Initiates fluoranthene degradation at multiple positions. frontiersin.org |

| Arthrobacter sp. | Catechol 2,3-dioxygenase | Metabolizes fluorene to central intermediates. researchgate.net |

| Trichoderma lixii | Laccase, Lignin Peroxidase, Manganese Peroxidase | Degrades fluoranthene to fluorenone and benzene-1,2,3-tricarboxylic acid. mdpi.com |

| Talaromyces pinophilus | Laccase, Lignin Peroxidase, Manganese Peroxidase | Efficiently degrades fluoranthene via a similar pathway to T. lixii. mdpi.com |

Abiotic and Physicochemical Transformation Processes in Environmental Matrices

In addition to microbial degradation, abiotic processes can contribute to the transformation of this compound in the environment. These processes are particularly relevant in surface waters and soils exposed to sunlight.

Photolysis, or the breakdown of compounds by light, can be a significant transformation pathway for PAHs and their metabolites. While direct photolysis of some PAHs can be slow, the presence of photosensitizing agents in the environment, such as humic acids, can accelerate the process.

For compounds structurally similar to the dihydrodiol intermediate, such as fluorene, studies have shown that direct photolysis with UV light can lead to degradation, although the efficiency may be low. nih.gov The degradation rates can be significantly enhanced by advanced oxidation processes, such as the addition of hydrogen peroxide (UV/H₂O₂), which generates highly reactive hydroxyl radicals that can attack the aromatic structure. nih.gov It is plausible that this compound would also be susceptible to such photo-oxidative degradation, potentially leading to the formation of various oxygenated products. The exact photoproducts and degradation kinetics would depend on environmental factors such as light intensity, wavelength, pH, and the presence of other dissolved or particulate matter.

Chemical Oxidation Pathways

The further biotransformation and degradation of this compound can also proceed through abiotic chemical oxidation pathways. While enzymatic processes are central to the microbial metabolism of this compound, non-enzymatic reactions with various chemical oxidants present in the environment can also contribute to its transformation. These reactions are primarily driven by highly reactive species such as hydroxyl radicals (•OH) and ozone (O₃).

It is important to note that specific research detailing the chemical oxidation of this compound is limited. Therefore, the pathways described herein are largely based on the established principles of polycyclic aromatic hydrocarbon (PAH) chemistry and analogies drawn from studies on other PAH dihydrodiols.

Oxidation by Fenton-like Reactions:

Fenton and Fenton-like reactions, which involve the generation of highly reactive hydroxyl radicals from hydrogen peroxide (H₂O₂) and a metal catalyst (typically iron ions), are significant contributors to the abiotic degradation of organic pollutants. mdpi.com The hydroxyl radical is a powerful, non-selective oxidizing agent that can react with a wide variety of organic compounds. nist.gov

The reaction of hydroxyl radicals with vicinal diols, such as this compound, can proceed through hydrogen abstraction from a C-H or O-H bond, or by addition to the aromatic rings. Abstraction of a hydrogen atom from one of the hydroxyl groups can lead to the formation of an alkoxyl radical. This can be followed by β-scission, resulting in the cleavage of the C-C bond of the diol group and the opening of the dihydroxylated ring. rsc.orgresearchgate.net

Alternatively, the hydroxyl radical can attack the aromatic portion of the molecule, leading to the formation of hydroxylated derivatives. A plausible subsequent step, drawing parallels from the enzymatic oxidation of other PAH trans-dihydrodiols, is the formation of a catechol, which can then be oxidized to a more reactive o-quinone. nih.govacs.org These quinones are susceptible to further oxidation and ring cleavage.

The degradation of the parent compound, fluoranthene, by Fenton's reagent has been shown to be effective, ultimately leading to mineralization. mdpi.comugm.ac.idresearchgate.net It is expected that its dihydrodiol metabolite would be similarly susceptible to hydroxyl radical attack.

Table 1: Proposed Intermediates and Products in the Fenton-like Oxidation of this compound

| Reactant | Oxidizing Agent | Potential Intermediates | Potential Final Products |

| This compound | Hydroxyl Radical (•OH) | Alkoxyl radicals, Fluoranthene-2,3-dione (o-quinone) | Ring-opened dicarboxylic acids, Carbon dioxide, Water |

Ozonolysis:

Ozone is another potent oxidant that plays a role in the atmospheric and aquatic degradation of PAHs. The reaction of ozone with PAHs typically occurs at the bonds with the highest electron density (K-region). For phenanthrene, an structural component of fluoranthene, ozonolysis readily occurs at the 9,10-double bond. stackexchange.com

Table 2: Potential Products from the Ozonolysis of this compound

| Reactant | Oxidizing Agent | Potential Products |

| This compound | Ozone (O₃) | Ring-opened aldehydes and carboxylic acids |

Analytical Methodologies for the Detection and Characterization of 2,3 Dihydro 2,3 Dihydroxyfluoranthene

Sample Preparation and Extraction Techniques from Complex Environmental and Biological Matrices

The initial and often most critical step in the analysis of 2,3-Dihydro-2,3-dihydroxyfluoranthene is its extraction from the matrix in which it is found, such as water, soil, or biological fluids like urine and plasma. The goal is to isolate the analyte of interest from interfering substances that could compromise the accuracy of subsequent analyses. The two most common and effective techniques for this purpose are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that offers high recovery rates and the ability to pre-concentrate analytes from large sample volumes. nih.govfishersci.com The choice of the solid sorbent is crucial for the selective retention of the target compound. For PAH metabolites like this compound, reversed-phase sorbents such as C18-bonded silica (B1680970) are frequently employed due to their affinity for nonpolar to moderately polar compounds. nih.govacademicjournals.org

The general SPE procedure involves several key steps:

Conditioning: The SPE cartridge is first conditioned with a solvent like methanol, followed by water, to activate the sorbent and ensure reproducible interactions with the sample. mdpi.comcabidigitallibrary.org

Sample Loading: The aqueous sample is passed through the conditioned cartridge. The hydrophobic nature of the C18 sorbent retains the PAH metabolites while allowing more polar, interfering compounds to pass through. silicycle.com

Washing: The cartridge is then washed with a weak solvent to remove any remaining weakly bound impurities. mdpi.com

Elution: Finally, the retained this compound is eluted from the sorbent using a small volume of a strong organic solvent, such as acetonitrile (B52724) or a mixture of dichloromethane (B109758) and hexane (B92381). nih.govcabidigitallibrary.org

This process not only purifies the sample but also concentrates the analyte, enhancing the sensitivity of the subsequent analytical determination.

Table 1: Illustrative Solid-Phase Extraction (SPE) Parameters for PAH Metabolites

| Parameter | Description |

| Sorbent Type | C18-bonded silica |

| Conditioning Solvents | Methanol, Deionized Water |

| Sample Matrix | River Water, Drinking Water |

| Elution Solvent | Acetonitrile, Dichloromethane/Hexane mixture |

| Key Advantage | High analyte recovery and pre-concentration |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic and robust technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov For the extraction of PAH metabolites from biological fluids like urine, LLE is a common approach. researchgate.netbrjac.com.br

The process generally involves:

pH Adjustment: The pH of the aqueous sample (e.g., urine) may be adjusted to optimize the partitioning of the analyte into the organic phase. brjac.com.br

Solvent Addition: An appropriate organic solvent, such as dichloromethane or a hexane/acetone mixture, is added to the sample. researchgate.netgcms.cz

Extraction: The mixture is vigorously shaken to facilitate the transfer of the this compound from the aqueous phase to the organic phase. nih.gov

Phase Separation: The two liquid phases are allowed to separate, and the organic layer containing the analyte is collected.

Concentration: The organic extract is often evaporated to a smaller volume to concentrate the analyte before analysis. gcms.cz

LLE is particularly useful for samples with high levels of organic interferents and can be adapted for various sample volumes.

Table 2: Typical Liquid-Liquid Extraction (LLE) Parameters for PAH Metabolites in Urine

| Parameter | Description |

| Sample Matrix | Human Urine |

| Extraction Solvents | Dichloromethane, Hexane/Acetone |

| Key Steps | pH adjustment, Solvent addition, Vigorous mixing, Phase separation |

| Advantage | Effective for complex biological matrices |

Chromatographic Separation Techniques

Once the this compound has been extracted and concentrated, the next step is to separate it from other co-extracted compounds and accurately identify and quantify it. This is achieved using various chromatographic techniques, often coupled with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.comresearchgate.net It is well-suited for the analysis of volatile and semi-volatile compounds, including PAH metabolites after a derivatization step to increase their volatility.

In a typical GC-MS analysis of this compound:

Derivatization: The hydroxyl groups of the dihydrodiol are often derivatized, for example, by silylation, to make the compound more volatile and thermally stable for GC analysis. gcms.cz

Injection: The derivatized sample is injected into the gas chromatograph, where it is vaporized.

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. cedre.fr The column's stationary phase interacts differently with various compounds, leading to their separation based on their boiling points and chemical properties. A common column used for PAH analysis is a fused-silica capillary column coated with a nonpolar stationary phase like 5% phenyl-methylpolysiloxane. cedre.fr

Detection: As the separated compounds exit the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. researchgate.net

The retention time in the gas chromatogram provides an initial identification, which is then confirmed by the mass spectrum.

Table 3: Representative GC-MS Parameters for PAH Metabolite Analysis

| Parameter | Description |

| GC Column | Fused-silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 280-300 °C |

| Oven Temperature Program | Ramped from a lower temperature (e.g., 90 °C) to a higher temperature (e.g., 320 °C) to elute compounds with different boiling points |

| MS Ionization Mode | Electron Ionization (EI) |

Chiral Chromatography for Enantiomeric Separation of Dihydrodiol Stereoisomers

This compound exists as stereoisomers (enantiomers) due to the presence of chiral centers in the molecule. These enantiomers can have different biological activities and toxicities. Therefore, their separation and individual quantification are crucial for a comprehensive toxicological assessment. Chiral chromatography is the primary technique used for this purpose. hplc.eunih.gov

This technique utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation. nih.govnih.gov The selection of the appropriate CSP is critical for achieving successful enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of PAH dihydrodiol enantiomers. nih.gov

The separation is typically performed using HPLC with a suitable mobile phase, often a mixture of hexane and an alcohol like ethanol (B145695) or isopropanol. nih.gov The separated enantiomers can then be detected using a UV or fluorescence detector.

The ability to separate and quantify the individual enantiomers of this compound provides valuable insights into the stereoselective metabolism of fluoranthene (B47539) in different biological systems.

Table 5: Principles of Chiral Chromatography for Dihydrodiol Stereoisomers

| Component | Role in Separation |

| Chiral Stationary Phase (CSP) | Interacts stereoselectively with the enantiomers, leading to differential retention times. |

| Mobile Phase | Influences the interaction between the analytes and the CSP, optimizing the separation. |

| Detector (UV/Fluorescence) | Detects the separated enantiomers as they elute from the column. |

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound. These techniques provide detailed information about the molecular framework, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. ¹H NMR, in particular, provides information on the chemical environment of hydrogen atoms within the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~4.5 - 5.0 | Doublet | ~8 - 10 |

| H-3 | ~4.5 - 5.0 | Doublet | ~8 - 10 |

Note: The predicted values are based on data from hydroxylated derivatives of trans-2,3-dihydroxy-2,3-dihydrofluoranthene (B14420956) and general principles of NMR spectroscopy. Actual values may vary.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing the aromatic system of this compound. The UV-Vis spectrum of trans-2,3-dihydroxy-2,3-dihydrofluoranthene has been reported in the literature. asm.orgnih.gov The spectrum is characterized by several absorption maxima (λmax) that are indicative of the fluoranthene aromatic core. The saturation of the 2,3-bond leads to a spectrum that is distinct from that of the parent fluoranthene molecule.

Table 2: Reported UV-Vis Absorption Maxima for trans-2,3-dihydroxy-2,3-dihydrofluoranthene

| Wavelength (λmax, nm) |

|---|

| 228 |

| 248 |

| 258 |

| 276 |

Source: Pothuluri et al., 1992. asm.org

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound. The FTIR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. nih.govpolimi.it

Key expected vibrational frequencies include:

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) groups. The broadness is due to hydrogen bonding.

Aromatic C-H Stretching: Multiple sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

Aliphatic C-H Stretching: Sharp bands just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹) corresponding to the C-H bonds at the 2 and 3 positions.

Aromatic C=C Stretching: Several medium to strong bands in the 1450-1600 cm⁻¹ region, which are characteristic of the fluoranthene aromatic ring system.

C-O Stretching: Strong absorption bands in the 1000-1250 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-oxygen bonds of the hydroxyl groups.

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium, Sharp |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium, Sharp |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Strong |

Validation Parameters for Analytical Procedures

The validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detectors, is essential to ensure the quality and reliability of the quantitative data for this compound. researchgate.net

Sensitivity: The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is determined by the slope of the calibration curve.

Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte in samples within a given range. For the analysis of PAH metabolites, linearity is typically established over a concentration range relevant to expected sample concentrations, and a correlation coefficient (R²) of >0.99 is generally required. researchgate.net

Detection Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. For PAH metabolites, LODs and LOQs are often in the low nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range, depending on the analytical technique used. researchgate.net

Table 4: Typical Validation Parameters for the HPLC Analysis of PAH Metabolites

| Parameter | Typical Range |

|---|---|

| Linearity (R²) | >0.99 |

| Limit of Detection (LOD) | 0.01 - 0.51 ppb |

Source: Data compiled from validated methods for various PAH metabolites. researchgate.net

Precision: Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). For the analysis of PAH metabolites, intra-day and inter-day precision are evaluated, with RSD values typically below 15% being acceptable.

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies on samples spiked with a known concentration of the analyte. For PAH metabolite analysis, recovery values are generally expected to be within the range of 80-120%. researchgate.net

Table 5: Typical Precision and Accuracy for the HPLC Analysis of PAH Metabolites

| Parameter | Typical Value |

|---|---|

| Precision (RSD) | <15% |

Source: Data compiled from validated methods for various PAH metabolites. researchgate.net

Selectivity and Specificity

The selectivity and specificity of an analytical method are paramount for the accurate identification and quantification of this compound, particularly due to the complex matrices in which it is often found and the presence of structurally similar isomers. The primary challenge lies in distinguishing the 2,3-dihydrodiol from other isomeric dihydrodiols of fluoranthene, such as the 1,2-, 7,8-, and 9,10-dihydrodiols, as well as from other metabolites and interfering compounds.

High-performance liquid chromatography (HPLC) coupled with ultraviolet-visible (UV-Vis) and fluorescence detection is a cornerstone technique for the analysis of fluoranthene metabolites. The UV-visible absorption spectrum for fluoranthene trans-2,3-dihydrodiol exhibits characteristic maxima at approximately 228, 248, 258, 276, and 307 nm. researchgate.net However, a significant challenge in achieving selectivity based solely on UV-Vis spectroscopy is that other fluoranthene dihydrodiol metabolites can present nearly identical spectra, making chromatographic separation essential for unambiguous identification. researchgate.net

Fluorescence spectroscopy offers a higher degree of selectivity and sensitivity compared to UV-Vis absorption. By selecting specific excitation and emission wavelengths, it is possible to minimize interference from co-eluting compounds. For instance, in the analysis of a mixture of 16 polycyclic aromatic hydrocarbons (PAHs), fluorescence detection demonstrated significantly higher sensitivity, with detection limits ranging from 0.17 to 4.6 pg, which was approximately 20 to 400 times more sensitive than with a UV detector. jasco-global.com

To achieve the necessary chromatographic resolution of isomeric dihydrodiols, the choice of the HPLC column and mobile phase is critical. Reversed-phase columns, particularly C18, are commonly employed for the separation of PAH metabolites. The retention behavior is influenced by the hydrophobicity of the isomers and their interaction with the stationary phase. The elution order of different dihydrodiols will depend on the specific chromatographic conditions, including the organic modifier (e.g., acetonitrile or methanol) and the gradient program.

Furthermore, since this compound possesses chiral centers, the separation of its enantiomers is crucial for toxicological and metabolic studies. This is typically achieved using chiral stationary phases (CSPs) in HPLC. While specific chiral separation data for fluoranthene dihydrodiols is not extensively detailed in the readily available literature, methods developed for other PAH dihydrodiols, such as those of phenanthrene, provide a strong basis for methodology. nih.govnist.gov These methods often utilize columns with derivatized cyclodextrins or other chiral selectors to resolve the enantiomeric pairs. nih.govnist.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound, typically after derivatization to increase volatility. Silylation is a common derivatization technique for dihydrodiols. The mass spectrum of the derivatized this compound will exhibit a characteristic molecular ion and fragmentation pattern. For fluoranthene trans-2,3-dihydrodiol, direct-probe mass spectral analysis has shown a molecular ion at m/z 236, with key fragments at m/z 218 ([M+ -H2O]), 190 ([M+ -H2O -CO]), and 189 ([M+ -H2O -HCO]), which are indicative of a PAH dihydrodiol. researchgate.net The fragmentation patterns of different silylated dihydrodiol isomers can be very similar, again emphasizing the need for excellent chromatographic separation for specific identification.

The following tables summarize key analytical parameters that contribute to the selectivity and specificity of methods for this compound.

Table 1: Spectroscopic Data for Fluoranthene trans-2,3-dihydrodiol

| Parameter | Value | Reference |

| UV-Visible Absorption Maxima (nm) | 228, 248, 258, 276, 307 | researchgate.net |

| Mass Spectrometry (m/z) | 236 [M+], 218, 190, 189 | researchgate.net |

Table 2: Illustrative Chromatographic Approaches for PAH Metabolite Separation

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application Notes |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV-Vis, Fluorescence | Provides good separation of many PAH isomers based on hydrophobicity. Fluorescence detection enhances selectivity. |

| Chiral HPLC | Derivatized Cyclodextrin | Varies (e.g., Normal or Reversed-Phase) | UV-Vis, Fluorescence | Essential for the separation of enantiomers of dihydrodiols. |

| GC-MS | Fused Silica Capillary (e.g., DB-5ms) | Helium | Mass Spectrometry | Requires derivatization (e.g., silylation) for dihydrodiols. Provides structural information through fragmentation patterns. |

Mechanistic Biological Interactions and Genotoxicity Research

Genotoxicity and Mutagenicity Assessments in vitro and in Model Organisms

The genotoxicity of fluoranthene (B47539) and its metabolites, including 2,3-Dihydro-2,3-dihydroxyfluoranthene, has been a subject of significant scientific investigation. These studies primarily focus on the compound's ability to induce genetic mutations and interact with DNA, which are critical events in the initiation of carcinogenesis. Assessments are commonly performed using a variety of in vitro systems and model organisms to elucidate the mechanisms of DNA damage.

Bacterial reverse mutation assays are widely utilized, short-term tests to evaluate the mutagenic potential of chemical substances. nih.gov The Ames test, which employs specific strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, is a cornerstone of this type of assessment. nih.govresearchgate.net These bacteria are auxotrophic for histidine, meaning they cannot synthesize it and require it in their growth medium. youtube.com The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-deficient medium. nih.govyoutube.com A significant increase in the number of revertant colonies on the test plates compared to control plates indicates that the substance is mutagenic. youtube.com

Metabolites of fluoranthene have been assayed for mutagenicity in Salmonella typhimurium strain TA100, a strain sensitive to base-pair substitution mutagens. nih.govoup.com Research has demonstrated that while the parent compound, fluoranthene, is not significantly mutagenic on its own, certain metabolites exhibit potent mutagenic activity. oup.com

Many chemical compounds, including polycyclic aromatic hydrocarbons (PAHs) like fluoranthene, are not directly mutagenic. They require metabolic activation to be converted into electrophilic intermediates that can react with DNA. nih.govcarnegiescience.edu Because bacteria used in the Ames test have limited metabolic capabilities compared to mammals, the assay is often performed in the presence of an external metabolic activation system. wikipedia.orgxenometrix.ch

The most common system is the S9 fraction, a supernatant obtained from a liver homogenate (usually from rats pre-treated with enzyme-inducing agents like Aroclor 1254) by centrifuging at 9000g. wikipedia.org This fraction contains both the microsomal and cytosolic portions of liver cells. xenometrix.chnih.gov It is rich in a variety of enzymes, including cytochrome P450 monooxygenases (Phase I enzymes) and transferases (Phase II enzymes), which are crucial for metabolizing xenobiotics. wikipedia.orgxenometrix.ch The addition of the S9 mix to the Ames test simulates the metabolic processes that would occur in a mammalian liver, allowing for the detection of chemicals that become mutagens only after biotransformation. wikipedia.org Studies on fluoranthene metabolites have utilized S9 liver homogenates from Aroclor-pretreated rats to facilitate this metabolic activation. nih.govoup.com

Through the use of the Ames test coupled with a mammalian metabolic activation system, specific mutagenic metabolites of fluoranthene have been identified. When fluoranthene is incubated with a rat liver S9 homogenate, it is converted into several metabolites, including dihydrodiols. nih.govoup.com Subsequent testing of these isolated metabolites in S. typhimurium TA100 has unequivocally identified this compound as a mutagenic metabolite. nih.govoup.com

This finding establishes this compound as a proximate mutagen . A proximate mutagen is an intermediate metabolite of a parent compound that is itself mutagenic and is further metabolized to an ultimate mutagen. This is distinct from the parent compound (premutagen) and the final reactive species (ultimate mutagen) that directly damages DNA.

| Compound | Metabolic Activation (S9) | Mutagenic Activity | Classification |

|---|---|---|---|

| Fluoranthene | Required | Low/Inactive | Premutagen |

| This compound | Not Required for its own activity, but required for further activation | Active | Proximate Mutagen |

The genotoxicity of many chemical carcinogens stems from their ability to form covalent bonds with biological macromolecules, most importantly DNA. The resulting products are known as DNA adducts. carnegiescience.edu The formation of these adducts can distort the DNA helix, leading to errors during DNA replication and transcription, which can culminate in permanent mutations if not properly repaired. youtube.com For PAHs, the extent of DNA adduct formation often correlates with the magnitude of their mutagenic and carcinogenic effects. carnegiescience.edu Incubation of fluoranthene with a rat liver microsomal activation system in the presence of calf thymus DNA results in the binding of radiolabeled fluoranthene to the DNA, confirming the formation of adducts. nih.gov

The metabolic pathway for many PAHs involves an initial oxidation to form an epoxide, followed by enzymatic hydration to a dihydrodiol. nih.gov This proximate mutagen, the dihydrodiol (in this case, this compound), is then further oxidized by cytochrome P450 enzymes to form a highly reactive diol epoxide. oup.com These diol epoxides are considered the ultimate mutagens or ultimate carcinogens because their electrophilic epoxide ring can readily attack nucleophilic sites on DNA bases, forming stable covalent adducts. oup.com

For fluoranthene, the ultimate DNA-binding metabolite has been identified as a diol epoxide, specifically anti-2,3-dihydroxy-1,10b-epoxy-1,2,3-trihydro-fluoranthene. nih.govnih.gov This highly reactive molecule is responsible for the majority of the DNA adducts observed following fluoranthene exposure. nih.gov The unusual stability of this particular diol epoxide at physiological pH may permit its transport to various tissues, enabling widespread DNA damage. nih.gov

The formation of a DNA adduct by a fluoranthene diol epoxide is the initial event in a cascade that can lead to a permanent mutation. The diol epoxide primarily targets the purine (B94841) bases in DNA. nih.gov Extensive research has shown that the major DNA adduct formed from fluoranthene is a product of the reaction between anti-2,3-dihydroxy-1,10b-epoxy-1,2,3-trihydro-fluoranthene and the N2 position of deoxyguanosine. nih.govnih.gov

This covalent binding of the bulky diol epoxide molecule to the guanine (B1146940) base creates a significant distortion in the DNA double helix. youtube.com This structural lesion can interfere with the proper functioning of DNA polymerases during replication. nih.gov If the cell's DNA repair mechanisms, such as nucleotide excision repair, fail to remove the adduct before the cell divides, the polymerase may misread the adducted guanine base and insert an incorrect nucleotide opposite it in the newly synthesized strand. nih.gov This can lead to specific types of point mutations, such as C:G to A:T transversions, which have been observed with other PAHs. nih.gov Such mutations, if they occur within critical regions of tumor suppressor genes or proto-oncogenes, can lead to the loss of growth control and contribute to neoplastic transformation.

DNA Adduct Formation and Interaction with Nucleic Acids

Cellular Responses and Mechanistic Pathways (excluding adverse effects)

The metabolism of PAHs, including the enzymatic reactions that convert fluoranthene to this compound, can be associated with the generation of reactive oxygen species (ROS) and the induction of oxidative stress. mdpi.com While direct studies on ROS generation by this specific dihydrodiol in mammalian cells are limited, research on fluoranthene catabolism in bacterial systems provides relevant insights. In Mycobacterium sp. JS14, the degradation of fluoranthene led to the up-regulation of catalase and superoxide (B77818) dismutase, enzymes critical for managing oxidative stress nih.gov. This suggests that the metabolic processing of fluoranthene is linked to the production of ROS, which necessitates a cellular antioxidant response nih.gov. In general, the production of ROS is an inevitable byproduct of cellular aerobic respiration, and an imbalance can lead to oxidative damage to cellular macromolecules. mdpi.com

Direct research on the modulation of specific cellular signaling pathways by this compound is not extensively documented. However, based on its role as a precursor to the ultimate carcinogenic diol epoxide, it is mechanistically linked to the activation of DNA damage response (DDR) pathways. The formation of DNA adducts by its metabolite, anti-2,3-dihydroxy-1,10b-epoxy-l,2,3,trihydro-fluoranthene, would be expected to trigger signaling cascades involving key sensor proteins like ATR and ATM, leading to cell cycle arrest and the activation of DNA repair mechanisms to maintain genomic integrity.

The regulation of enzymes involved in PAH metabolism is crucial for determining the balance between detoxification and activation. Studies involving liver microsomes from C57Bl/6 mice have indicated that fluoranthene does not significantly induce its own metabolism nih.gov. This is in contrast to other PAHs like benzo[a]pyrene (B130552), which can induce the cytochrome P450 enzymes responsible for its metabolism nih.gov.

However, in bacterial systems, exposure to fluoranthene has been shown to induce the expression of enzymes directly responsible for its initial oxidation. In Mycobacterium sp. JS14, PAH ring-hydroxylating dioxygenase alpha- and beta-subunits were notably induced during fluoranthene catabolism nih.gov. These enzymes are responsible for the dihydroxylation of the aromatic ring to form dihydrodiols, including the 2,3-dihydrodiol.

Interaction with Biological Macromolecules (e.g., protein binding, enzyme active sites)

The interaction of this compound and its parent compound with biological macromolecules is a key aspect of its mechanism of action. The initial binding of fluoranthene to metabolic enzymes is a critical first step. Molecular modeling has shown how fluoranthene fits within the substrate-binding pocket of the alpha subunit of a ring-hydroxylating dioxygenase nih.gov. The orientation of fluoranthene within the catalytic center cavity places the C7 and C8 atoms in proximity to the mononuclear iron center, suggesting these as optimal positions for oxidation, although other positions are also targeted to produce metabolites like the 2,3-dihydrodiol nih.gov.

The most significant interaction from a genotoxic standpoint involves the covalent binding of its ultimate metabolite to DNA. Following the conversion of this compound to a diol epoxide (anti-2,3-dihydroxy-1,10b-epoxy-l,2,3-trihydro-fluoranthene), this highly reactive electrophile can form adducts with nucleic acids. The major DNA adduct has been identified as a product of the reaction between this diol epoxide and the N2 position of deoxyguanosine ornl.gov. This covalent modification of DNA is a critical lesion that can lead to mutations if not properly repaired.

Environmental Occurrence, Distribution, and Ecological Fate

Detection and Quantification in Contaminated Environmental Compartments (e.g., soil, sediment, water)

Despite its crucial role as a metabolite, 2,3-Dihydro-2,3-dihydroxyfluoranthene is not typically detected or quantified in routine environmental monitoring of soil, sediment, or water. This is because it is a transient intermediate in the fluoranthene (B47539) degradation pathway. In microbially active environments, it is rapidly converted to subsequent products. Its identification has primarily occurred under controlled laboratory conditions during studies investigating the metabolic pathways of fluoranthene by specific microbial strains. The inherent instability and rapid enzymatic turnover of this dihydrodiol mean that it does not accumulate to measurable concentrations in the environment.

Role as an Intermediate in Natural Attenuation and Bioremediation Processes of Fluoranthene

This compound is a pivotal, early-stage product in the aerobic biodegradation of fluoranthene by various microorganisms. The formation of this compound marks the initial and often rate-limiting step in the detoxification and mineralization of fluoranthene.

The process begins with a dioxygenase enzyme attacking the aromatic nucleus of the fluoranthene molecule. One of the primary pathways involves the enzymatic oxidation across the C-2 and C-3 positions, incorporating two atoms of molecular oxygen to form cis-2,3-dihydro-2,3-dihydroxyfluoranthene (also referred to as fluoranthene cis-2,3-dihydrodiol). This reaction breaks the aromaticity of one of the rings, making the structure less stable and more susceptible to further enzymatic attack.

Following its formation, the dihydrodiol is acted upon by a dehydrogenase enzyme, which re-aromatizes the ring by oxidizing the hydroxyl groups to form the corresponding catechol, 2,3-dihydroxyfluoranthene. This catechol is then the substrate for ring-cleavage dioxygenases, which break open the aromatic ring, a critical step that leads to the generation of intermediates that can enter central metabolic pathways, such as the Krebs cycle, and ultimately be mineralized to carbon dioxide and water.

A diverse array of microorganisms, including bacteria and fungi, have been identified as capable of degrading fluoranthene, often via a pathway involving the formation of this compound. These organisms are frequently isolated from environments historically contaminated with PAHs, such as creosote- or coal tar-polluted soils and sediments. While many studies identify a range of metabolites, the initial dioxygenation step is a common theme.

| Microorganism Type | Genus/Species | Key Findings Related to Degradation Pathway |

|---|---|---|

| Bacteria | Mycobacterium spp. | Known to initiate fluoranthene degradation via dioxygenation at the C-1,2, C-2,3, and C-7,8 positions, leading to different downstream metabolites. |

| Bacteria | Rhodococcus spp. | Strains have demonstrated the ability to degrade fluoranthene, utilizing it as a carbon source. |

| Bacteria | Pseudomonas spp. | Frequently isolated from contaminated sites and known to possess dioxygenase enzymes active on a range of PAHs, including fluoranthene. |

| Bacteria | Sphingomonas spp. | Demonstrates the ability to utilize PAHs as growth substrates, with degradation pathways involving dihydrodiol intermediates. |

| Bacteria | Acidobacteria phylum | DNA-based stable-isotope probing has directly linked members of this phylum to the degradation of fluoranthene in forest soils. researchgate.net |

| Fungi | Trichoderma lixii | Degrades fluoranthene, though the primary reported pathway initiates at the C1-C2 position. mdpi.com |

| Fungi | Talaromyces pinophilus | Effectively metabolizes fluoranthene into less toxic compounds. mdpi.com |

Bioavailability and Uptake in Environmental Organisms (e.g., microorganisms, plants)

The bioavailability of the parent compound, fluoranthene, is a major factor limiting its microbial degradation in the environment. tpsgc-pwgsc.gc.ca Fluoranthene is highly hydrophobic with low water solubility, causing it to adsorb strongly to organic matter in soil and sediment, which sequesters it from microbial attack. tpsgc-pwgsc.gc.ca

The transformation of fluoranthene to this compound represents a critical increase in the compound's bioavailability for subsequent metabolic steps. The addition of two hydroxyl groups significantly increases the polarity and water solubility of the molecule compared to the parent PAH. This increased solubility facilitates its desorption from soil particles and its diffusion across the aqueous environment to the microbial cell.

This enhanced water solubility makes the dihydrodiol intermediate more readily available for uptake and further degradation by either the original degrading organism or other members of a microbial consortium. researchgate.net Fungi, in particular, are known to effectively transform hydrophobic PAHs into more soluble hydroxylated metabolites, which can then be more easily utilized by bacteria in synergistic relationships. researchgate.net Therefore, the formation of this compound is not only a key step in the chemical transformation of fluoranthene but also a crucial process for overcoming the bioavailability limitations that hinder the natural attenuation of this common environmental pollutant.

Synthetic Chemistry Approaches to 2,3 Dihydro 2,3 Dihydroxyfluoranthene and Its Analogues

Laboratory Synthesis Methodologies (e.g., oxidation of fluoranthene)

The primary laboratory approach for the synthesis of 2,3-Dihydro-2,3-dihydroxyfluoranthene involves the oxidation of the parent polycyclic aromatic hydrocarbon, fluoranthene (B47539). This method mimics the initial metabolic activation step that occurs in biological systems.

One of the key reagents used for this transformation is osmium tetroxide (OsO₄) . The reaction of fluoranthene with osmium tetroxide leads to the formation of a cyclic osmate ester intermediate at the 2,3-double bond. Subsequent hydrolysis of this intermediate yields the corresponding cis-dihydrodiol. The reaction is typically slow, requiring extended reaction times to achieve appreciable yields. For instance, the oxidation of related polycyclic aromatic hydrocarbons with osmium tetroxide has been reported to take from 40 days to several months for completion. The resulting dihydrodiol can then be purified using techniques such as recrystallization from solvents like benzene (B151609) or through column chromatography on alumina.

It is important to note that chemical oxidation with osmium tetroxide stereospecifically produces the cis-diol. This is in contrast to the enzymatic oxidation in biological systems, which typically forms trans-dihydrodiols via an epoxide intermediate that is subsequently hydrolyzed by epoxide hydrolase.

Table 1: Example of Reaction Conditions for Dihydroxylation of a Polycyclic Aromatic Hydrocarbon

| Reactant | Reagent | Solvent | Reaction Time | Product |

| Dibenzo[a,e]fluoranthene | Osmium Tetroxide | Benzene | 40 days | cis-dihydrodiol |

Preparation of Stable Isotope-Labeled Compounds for Mechanistic and Analytical Studies

Stable isotope-labeled analogues of this compound are invaluable tools for a variety of scientific investigations. They serve as internal standards in quantitative analysis by mass spectrometry, allowing for accurate determination of the compound in biological and environmental samples. Furthermore, they are used in metabolic studies to trace the fate of the compound and to elucidate reaction mechanisms.

The synthesis of these labeled compounds typically involves the use of starting materials enriched with stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). General strategies for the synthesis of isotope-labeled polycyclic aromatic hydrocarbons can be adapted for fluoranthene and its derivatives.

For carbon-13 labeling , the synthesis would start from a commercially available ¹³C-labeled precursor, such as ¹³C-benzene. Through a series of chemical reactions, the labeled benzene ring can be incorporated into the fluoranthene skeleton. Subsequent oxidation, as described in the previous section, would then yield the ¹³C-labeled this compound.

For deuterium labeling , several methods can be employed. One common approach is acid-catalyzed hydrogen-deuterium exchange, where the parent fluoranthene is treated with a deuterated acid in a deuterated solvent. This leads to the exchange of hydrogen atoms on the aromatic ring with deuterium atoms. The deuterated fluoranthene can then be oxidized to the corresponding dihydrodiol. The extent and position of deuteration can be controlled by the reaction conditions.

These synthetic approaches provide access to labeled compounds that are essential for detailed mechanistic and analytical studies.

Synthesis of Stereoisomers and Enantiomers for Biological Activity Investigations

The biological activity of chiral molecules is often highly dependent on their stereochemistry. In the case of this compound, which has two stereocenters at the C-2 and C-3 positions, four possible stereoisomers exist: two pairs of enantiomers (cis and trans). The synthesis of individual stereoisomers and enantiomers is therefore critical for investigating their specific biological effects.

A powerful method for the enantioselective synthesis of diols from prochiral alkenes is the Sharpless Asymmetric Dihydroxylation . This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). The choice of the chiral ligand determines which face of the double bond is hydroxylated, allowing for the selective synthesis of one of the two possible enantiomers of the cis-diol.

The Sharpless Asymmetric Dihydroxylation reaction is typically carried out using a co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), to regenerate the osmium tetroxide catalyst, making the process more cost-effective and environmentally friendly. The reaction conditions are generally mild and can be applied to a wide range of alkenes.

While the direct asymmetric dihydroxylation of fluoranthene itself is challenging due to its aromatic nature, this methodology can be applied to a suitable, non-aromatic precursor containing a double bond at the 2,3-position, which can then be converted to the final fluoranthene dihydrodiol. This approach allows for the preparation of enantiomerically enriched samples of the cis-2,3-Dihydro-2,3-dihydroxyfluoranthene, which are essential for detailed biological and toxicological evaluations.

Design and Synthesis of Structural Analogues for Structure-Activity Relationship (SAR) Research

To understand the relationship between the chemical structure of this compound and its biological activity (Structure-Activity Relationship or SAR), a variety of structural analogues are designed and synthesized. These studies involve systematically modifying the structure of the parent compound and evaluating the effect of these changes on its biological properties.

The synthesis of these analogues often leverages modern organic chemistry methodologies, such as transition-metal-catalyzed cross-coupling reactions. For instance, substituted fluoranthene precursors can be prepared using techniques like the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide range of substituents onto the aromatic core by coupling an organoboron compound with a halide. These substituted fluoranthenes can then be subjected to oxidation to yield the corresponding substituted this compound analogues.

The types of structural modifications that can be explored in SAR studies include:

Introduction of substituents on the aromatic rings of the fluoranthene skeleton. These substituents can be electron-donating or electron-withdrawing groups, which can modulate the electronic properties of the molecule.

Alteration of the diol moiety , for example, by converting the hydroxyl groups to ethers or esters.

By systematically synthesizing and testing these analogues, researchers can identify the key structural features that are responsible for the biological activity of this compound. This information is crucial for understanding its mechanism of action and for predicting the potential activity of related compounds.

Research Gaps and Future Perspectives on 2,3 Dihydro 2,3 Dihydroxyfluoranthene

Elucidation of Unidentified Biotransformation Intermediates and Enzymes

The microbial degradation of fluoranthene (B47539) is initiated by dioxygenase enzymes, which catalyze the formation of cis-dihydrodiols. For instance, in some bacteria, the initial attack leads to the formation of cis-2,3-fluoranthene dihydrodiol. pjoes.com This intermediate is then subject to further enzymatic transformation, typically by a dehydrogenase, which leads to the formation of dihydroxyfluoranthene. nih.gov However, the subsequent steps in the metabolic cascade are not fully characterized. Many proposed pathways contain hypothetical intermediates, and the complete sequence of metabolites leading to central metabolic pathways, like the ß-Ketoadipate pathway, remains to be definitively established. mdpi.com

A primary research gap is the comprehensive identification of all downstream metabolites of 2,3-Dihydro-2,3-dihydroxyfluoranthene. The specific enzymes responsible for each successive transformation, from the initial dehydrogenation to subsequent ring cleavage events, are largely unknown. While general classes of enzymes like dioxygenases and dehydrogenases are implicated, the specific isozymes, their substrate specificities, and their genetic regulation require detailed investigation. nih.govresearchgate.net Future research must focus on isolating and characterizing these enzymes to understand the precise biochemical mechanisms involved.

Table 1: Known and Hypothesized Enzymes in Fluoranthene Dihydrodiol Pathways

| Enzyme Class | Proposed Function | Research Status |

|---|---|---|

| Dioxygenase | Initial oxidation of fluoranthene to form dihydrodiols | Identified in several PAH-degrading bacteria |

| Dehydrogenase | Oxidation of dihydrodiol to a catechol | Activity demonstrated, but specific enzymes often uncharacterized nih.gov |

| Ring-cleavage Dioxygenases | Cleavage of the aromatic ring of the catechol intermediate | Hypothesized based on general PAH degradation pathways |

Advanced Spectroscopic and Omics-Based Approaches for Pathway Mapping (e.g., Metabolomics, Proteomics)

Traditionally, the identification of PAH metabolites has relied on techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. pjoes.commdpi.com While powerful, these methods may not capture transient or low-abundance intermediates, leading to an incomplete picture of the metabolic network.

Future research should leverage advanced, high-throughput "omics" technologies to overcome these limitations.

Metabolomics: Untargeted metabolomic approaches, using high-resolution mass spectrometry (e.g., LC-QTOF-MS), can provide a global snapshot of all small-molecule metabolites present in a microbial culture exposed to this compound. This allows for the discovery of novel or unexpected intermediates without a priori knowledge.

Proteomics: By comparing the protein expression profiles of microorganisms grown in the presence and absence of fluoranthene or its dihydrodiol, proteomics can identify the specific enzymes that are upregulated for its metabolism. This approach can pinpoint the key dehydrogenases, ring-cleavage enzymes, and other catalysts involved in the pathway. mdpi.com

Transcriptomics: Analyzing the gene expression (mRNA) profiles provides insight into the genetic regulation of the metabolic pathways, identifying the genes that are switched on in response to the compound.

Integrating these omics datasets will provide a multi-layered, systems-biology understanding of how microorganisms metabolize this compound, connecting specific genes and enzymes to the metabolic transformations they catalyze.

In Silico Modeling and Quantitative Structure-Activity Relationship (QSAR) for Predicting Biotransformation and Mechanistic Interactions

Computational methods offer a powerful, cost-effective way to predict the metabolic fate of compounds and to understand the molecular basis of enzyme-substrate interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or metabolic rate. nih.gov By developing QSAR models for a series of PAH dihydrodiols, researchers could predict the susceptibility of this compound to enzymatic attack and identify the structural features that govern its biotransformation. These models can help predict the metabolic pathways for other, less-studied PAHs based on their molecular structure. nih.govnih.gov

Molecular Docking and Dynamics: In silico docking simulations can be used to model the interaction between this compound and the active site of known or homology-modeled metabolic enzymes (e.g., dehydrogenases). These simulations can predict the binding affinity and orientation of the substrate, providing mechanistic insights into how the enzyme recognizes and transforms it. Molecular dynamics simulations can further explore the stability of the enzyme-substrate complex over time.

These computational approaches can guide experimental work by prioritizing potential metabolites for analytical confirmation and by generating hypotheses about the specific amino acid residues involved in catalysis, which can then be tested through site-directed mutagenesis.

Development of Novel Bioremediation Strategies Targeting Fluoranthene Dihydrodiol Pathways

Bioremediation, which uses microorganisms to clean up pollutants, is a promising strategy for sites contaminated with PAHs like fluoranthene. nih.gov A deeper understanding of the this compound pathway is crucial for designing more effective bioremediation approaches.

Future strategies could include:

Pathway Engineering: Once the key rate-limiting enzymes in the dihydrodiol pathway are identified, their corresponding genes can be engineered in robust, environmentally-relevant microorganisms to enhance their degradation capabilities. This could involve overexpressing a critical dehydrogenase or a ring-cleavage enzyme.

Bioaugmentation and Biostimulation: Bioaugmentation involves introducing specialized microorganisms with high fluoranthene-degrading activity to a contaminated site. researchgate.net Biostimulation involves modifying the environment (e.g., by adding nutrients) to encourage the growth and activity of indigenous degraders. researchgate.net Knowledge of the specific metabolic requirements and enzymatic cofactors needed for the dihydrodiol pathway can lead to more targeted and effective biostimulation formulas.

Enzyme-Based Bioremediation: For some applications, it may be feasible to use purified, immobilized enzymes to treat contaminated water or soil. Identifying highly active and stable dehydrogenases that act on this compound could open the door to such cell-free bioremediation systems.

Table 2: Future Bioremediation Approaches

| Strategy | Description | Key Requirement |

|---|---|---|

| Metabolic Engineering | Modifying microbial genomes to enhance specific metabolic steps. | Identification of rate-limiting enzymes and their genes. |

| Targeted Biostimulation | Adding specific nutrients or cofactors to boost the activity of native microbes. | Understanding the biochemical requirements of the degradation pathway. |

| Bioaugmentation with Specialists | Introducing microbes known to be highly efficient at degrading fluoranthene via the dihydrodiol pathway. | Isolation and cultivation of potent PAH-degrading microorganisms. |

Comparative Mechanistic Studies with Other PAH Dihydrodiols to Elucidate General Principles of Biotransformation and Genotoxicity

Fluoranthene is just one of many PAHs present in the environment. Other PAHs, such as benzo[a]pyrene (B130552), anthracene, and phenanthrene, are also metabolized through dihydrodiol intermediates. pjoes.com The structure and stereochemistry of these dihydrodiols can have a profound impact on their subsequent metabolism and their ultimate toxicological effects. For example, certain dihydrodiol epoxides of benzo[a]pyrene are potent carcinogens.

There is a significant need for comparative studies that directly contrast the biotransformation and genotoxicity of this compound with the dihydrodiols of other PAHs. researchgate.net Such research would address key questions: